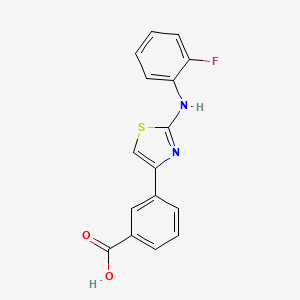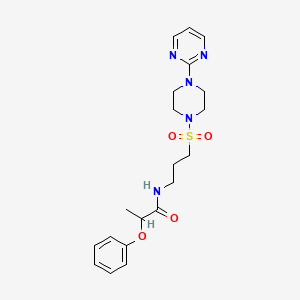
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a chlorophenyl group, a thio propyl group, and a methylisoxazole group, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea typically involves multiple steps, starting with the preparation of the chlorophenyl thio propyl intermediate. This intermediate is then reacted with the appropriate isoxazole derivative under controlled conditions to form the final product. The reaction conditions often require the use of aprotic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Applications De Recherche Scientifique
This compound has several scientific research applications across various fields:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but has a different core structure.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Another related compound with a piperazine core and phenylethyl group.
Uniqueness: 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other similar compounds, making it a valuable subject for further research and development.
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHFZIEWGYJKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole](/img/structure/B2411499.png)
![ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2411501.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2411503.png)

![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)


![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)
